molecular formula C21H37Li3N7O18P3S B024937 Coenzyme A trilithium dihydrate CAS No. 102778-59-6

Coenzyme A trilithium dihydrate

Cat. No. B024937
M. Wt: 821.4 g/mol
InChI Key: VYMAJVUGLWJGOO-JVQAMNNVSA-K
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Description

Coenzyme A trilithium dihydrate, also known as CoA Li3, is a compound with the molecular formula C21H37Li3N7O18P3S . It is a derivative of coenzyme A, a coenzyme known for its role in the synthesis and oxidation of fatty acids . The molecular weight of Coenzyme A trilithium dihydrate is 821.4 g/mol .


Molecular Structure Analysis

The molecular structure of Coenzyme A trilithium dihydrate is complex, with multiple functional groups. The InChI string representation of the molecule is InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 .


Chemical Reactions Analysis

Coenzyme A is involved in a large number of biochemical processes, functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . It plays a central role in cell metabolism, post-translational modification, and gene expression .

Scientific Research Applications

  • S-trifluoroacetonyl-coenzyme A : This derivative is a competitive inhibitor of porcine heart citrate synthetase and forms complexes with alpha-cyclodextrin, offering insights into enzyme interactions (Yabusaki & Ballou, 1978).

  • Lipid Profile and Liver Enzyme Activity : Coenzyme Q10, another derivative, improves lipid profiles and liver enzyme activity in diabetic rats, demonstrating potential therapeutic applications (Ahmadvand & Ghasemi-Dehnoo, 2014).

  • Vitamin A Metabolism : Coenzyme A esters of retinoic acid are useful intermediates in studying vitamin A metabolism, providing insights into its synthesis and degradation (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).

  • Targets for Antibacterial Drug Discovery : Advances in Coenzyme A biosynthesis reveal potential targets for antibacterial drug discovery and treatments for neurodegenerative disorders (Leonardi, Zhang, Rock, & Jackowski, 2005).

  • Biocatalysis : Alternative coenzymes can reduce costs and achieve different chemical reactivity in biocatalysis processes (Guarneri, van Berkel, & Paul, 2019).

  • Metabolic Diseases : 2,4-dihydroxybensoic acid (2,4DHB) rescues primary coenzyme Q deficiency due to COQ7 mutations, offering potential benefits for patients with inherited metabolic diseases (Freyer et al., 2015).

  • Enzyme Catalysis : Coenzyme B12-dependent enzymes, such as diol dehydratase, catalyze various reactions, indicating diverse mechanisms in enzyme catalysis (Shibata, 2004).

  • Synthesis of ATP : Trilithium succinyl phosphate, a related compound, can synthesize ATP from ADP, with varying rates depending on temperature, pH, and reactant concentration (Hildebrand & Spector, 1969).

Safety And Hazards

Coenzyme A trilithium dihydrate may cause skin and eye irritation. Inhalation may cause irritation to the respiratory tract . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes .

properties

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMAJVUGLWJGOO-JVQAMNNVSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37Li3N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046729
Record name Coenzyme A trilithium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coenzyme A trilithium dihydrate

CAS RN

102778-59-6
Record name Coenzyme A trilithium dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Dong, SA McPherson, Y Wang, M Li… - Journal of …, 2010 - Am Soc Microbiol
… A portion of the prepared mixed anhydride (1.9 mg, 10 mmol) was added to coenzyme A trilithium dihydrate (4 mg, 5 mmol) dissolved in 0.1 ml of a mixture of sodium carbonate (50 mM)…
Number of citations: 45 journals.asm.org
S Dong - 2010 - search.proquest.com
Fatal systemic anthrax is caused by exposure to spores of Bacillus anthracis. The outermost layer of the B. anthracis spore is called the exosporium. It consists of a paracrystalline basal …
Number of citations: 0 search.proquest.com
A Sahni - 2022 - search.proquest.com
The selective permeability of the plasma membrane controls cellular uptake of all entities. Biomolecules are unable to passively diffuse across the cell membrane due to their large sizes …
Number of citations: 0 search.proquest.com

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